2-(1H-pyrrol-1-yl)benzohydrazide physical and chemical properties
2-(1H-pyrrol-1-yl)benzohydrazide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(1H-pyrrol-1-yl)benzohydrazide. Due to limited publicly available experimental data for this specific isomer, information from closely related compounds and computational predictions are included to offer a thorough profile.
Core Chemical and Physical Properties
2-(1H-pyrrol-1-yl)benzohydrazide is an organic compound featuring a pyrrole ring linked to a benzohydrazide moiety at the ortho position. This structure is of interest in medicinal chemistry due to the known biological activities of both the pyrrole and benzohydrazide pharmacophores.
Table 1: Physical and Chemical Properties of 2-(1H-pyrrol-1-yl)benzohydrazide and Related Compounds
| Property | Value for 2-(1H-pyrrol-1-yl)benzohydrazide | Notes |
| Molecular Formula | C₁₁H₁₁N₃O[1] | |
| Molecular Weight | 201.22 g/mol [1] | |
| CAS Number | 31739-63-6[1] | |
| Appearance | Solid (predicted) | Form is specified as solid by a commercial supplier.[2] |
| Melting Point | Data not available | A related compound, N'-(2-Benzoyl-5,5-dimethyl-6-(p-tolyl)-2,3,4,5-tetrahydropyridazin-3-yl)benzohydrazide, has a melting point of 134-136 °C. |
| Boiling Point | Data not available | |
| Solubility | Data not available | A structurally similar compound, N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide, has a predicted water solubility of 27.1 µg/mL. |
| LogP (calculated) | 1.78[2] | Indicates moderate lipophilicity. |
Table 2: Computed Spectral Data for 2-(1H-pyrrol-1-yl)benzohydrazide
| Spectral Data Type | Predicted Values | Notes |
| ¹H NMR | Chemical shifts for aromatic and pyrrole protons are expected in the range of 6.0-8.0 ppm. The -NH and -NH₂ protons would likely appear as broad singlets at a lower field. | For a similar series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides, the -NH protons appeared as doublets around 9.70 and 10.14 ppm.[3] |
| ¹³C NMR | Aromatic and pyrrole carbons are predicted to be in the 100-150 ppm range. The carbonyl carbon is expected at a lower field, likely above 160 ppm.[3] | In a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide, two carbonyl carbons were observed at 164.21 and 169.30 ppm.[3] |
| IR Spectroscopy | Expected characteristic peaks include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-N and C=C stretching in the fingerprint region. | For a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-phenylacetyl)benzohydrazide, N-H stretches were observed at 3245 and 3025 cm⁻¹, and C=O stretches at 1679 and 1647 cm⁻¹.[3] |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 202.22. | The fragmentation pattern would likely involve cleavage of the hydrazide group. |
Experimental Protocols
While a specific protocol for the synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide is not detailed in the available literature, a general and reliable method can be inferred from the synthesis of its isomers and related benzohydrazide derivatives. The most probable synthetic route involves a two-step process starting from 2-(1H-pyrrol-1-yl)benzoic acid.
Synthesis of Methyl 2-(1H-pyrrol-1-yl)benzoate (Intermediate)
Objective: To convert the carboxylic acid to its corresponding methyl ester to facilitate the subsequent reaction with hydrazine.
Materials:
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2-(1H-pyrrol-1-yl)benzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated) or Thionyl chloride
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Sodium bicarbonate (saturated solution)
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Anhydrous magnesium sulfate
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Organic solvent (e.g., dichloromethane or diethyl ether)
Procedure (Fischer Esterification):
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Dissolve 2-(1H-pyrrol-1-yl)benzoic acid in an excess of anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with an organic solvent like dichloromethane or diethyl ether.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(1H-pyrrol-1-yl)benzoate.
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Purify the crude product by column chromatography or recrystallization if necessary.
Synthesis of 2-(1H-pyrrol-1-yl)benzohydrazide
Objective: To form the hydrazide by reacting the methyl ester with hydrazine hydrate.
Materials:
-
Methyl 2-(1H-pyrrol-1-yl)benzoate
-
Hydrazine hydrate (80-100%)
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Ethanol
Procedure:
-
Dissolve methyl 2-(1H-pyrrol-1-yl)benzoate in ethanol.
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Add an excess of hydrazine hydrate to the solution.
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Reflux the reaction mixture for several hours (typically 2-6 hours), monitoring the disappearance of the starting material by TLC.
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Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
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If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it.
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If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Biological Activity and Signaling Pathways
Derivatives of pyrrole and benzohydrazide are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties.[3][4] For the class of pyrrolyl benzohydrazides, a significant mechanism of action against Mycobacterium tuberculosis is the inhibition of two key enzymes: enoyl-acyl carrier protein (enoyl-ACP) reductase (InhA) and dihydrofolate reductase (DHFR).[3]
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Enoyl-ACP Reductase (InhA): This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Inhibition of InhA disrupts cell wall formation, leading to bacterial cell death.
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Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the folate biosynthesis pathway, which is necessary for the production of nucleotides and certain amino acids. Inhibiting DHFR disrupts DNA synthesis and repair, ultimately halting bacterial replication.
The dual inhibition of these two distinct pathways makes this class of compounds promising candidates for overcoming drug resistance.
Proposed Inhibitory Pathway of 2-(1H-pyrrol-1-yl)benzohydrazide
Caption: Proposed dual inhibitory mechanism of 2-(1H-pyrrol-1-yl)benzohydrazide.
Experimental Workflow for Assessing Biological Activity
Caption: A typical workflow for the biological evaluation of the title compound.
Conclusion
2-(1H-pyrrol-1-yl)benzohydrazide represents a molecule of significant interest for further investigation, particularly in the context of developing new antitubercular agents. While experimental data on this specific isomer is scarce, the known activities of its structural analogs suggest a high potential for biological activity through the dual inhibition of InhA and DHFR. The synthetic protocols and characterization data provided in this guide, though partly inferred from related compounds, offer a solid foundation for researchers to synthesize and evaluate this compound. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its therapeutic potential.
References
- 1. 2-(1H-pyrrol-1-yl)benzohydrazide | C11H11N3O | CID 727889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hit2Lead | 2-(1H-pyrrol-1-yl)benzohydrazide | CAS# 31739-63-6 | MFCD00118998 | BB-3005211 [hit2lead.com]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
